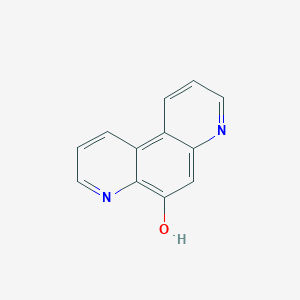
4,7-Phenanthrolin-5-ol
Cat. No. B8522725
Key on ui cas rn:
947-74-0
M. Wt: 196.20 g/mol
InChI Key: AZXNNKOTGWRRQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07692011B2
Procedure details


Charts A1-A3 summarise the routes used in the synthesis of a series of pyrido[3,2-d]pyrimidin-4-ol derivatives. The preparation of the derivatives of [1,7]naphthyridin-8-ol is described in Charts B1-B2. Compound B1 was prepared following the literature method2 for the synthesis of a similar compound. The synthesis of the pyrido[2,3-d]pyridazin-8-ol itself and derivatives C1 and C2 followed the method previously described3 by Brzezinski and coworkers. Further derivatives in this series were prepared following the routes summarised in Charts C1-C4. Charts D1-D2 show the routes to a series of [1,6]naphthyridin-8-ol derivatives. The synthesis of compound D1 used the method4 of Blanco and coworkers. Other members in this series have been prepared following the routes shown in Charts D1-D2. Chart E1 describes the route to a series of pyrido[3,4-b]pyrazin-5-ol derivatives. Condensation of 1,2,3-triaminopyridine with 2,3-dihydroxy-1,4-dioxan gave pyrido[3,4-b]pyrazin-5-ol (E1), the parent compound in this series; the same reaction employing 2,3,4-triaminopyridine as starting material (Chart F1) gave pyrido[3,4-b]pyrazin-8-ol (F1). Further derivatives in the pyrido[3,4-b]pyrazin-5-ol and pyrido[3,4-b]pyrazin-8-ol classes were prepared using the routes shown in Charts E1 and F1. Charts G1-G2 show the routes employed in the synthesis of a range of [1,5]naphthyridin-4,8-diol and [1,5]naphthyridin-8-ol derivatives. The synthesis of compound G1, the precursor to the parent compound, [1,5]naphthyridin-4,8-diol, followed the route described5 by Brown and Dewar. Pyrido[4,3-d]pyrimidin-8-ol (H1) was prepared4 following the route shown in Chart H1, employing 4,5-pyrimidinedicarboxylic acid as starting material. Further derivatives in this class were prepared using routes as shown in Charts H1 and H2.
Name
1,2,3-triaminopyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





[Compound]
Name
C1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
C2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four




Name

Identifiers


|
REACTION_CXSMILES
|
N1[C:6]2[CH:7]=[CH:8][CH:9]=[N:10][C:5]=2[C:4]([OH:11])=NC=1.N1[C:21]2[C:16](=[CH:17][CH:18]=NC=2O)C=CC=1.N1C2=C(O)N=NC=C2[CH:26]=[CH:25][CH:24]=1.N1C2C(=CN=CC=2O)C=CC=1.C1C2C3C(=NC=CC=3)C=C(O)C=2N=CC=1.N1C=CN=C2C(O)=NC=CC=12.NN1C=CC=C(N)C1N.OC1C(O)OCCO1>>[OH:11][C:4]1[C:5]2[C:6](=[CH:7][C:8]3[C:9]([N:10]=2)=[CH:18][CH:17]=[CH:16][CH:21]=3)[CH:26]=[CH:25][CH:24]=1
|
Inputs


Step One
|
Name
|
1,2,3-triaminopyridine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NN1C(C(=CC=C1)N)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
OC1OCCOC1O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CN=C(C2=C1C=CC=N2)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC2=CC=NC(=C12)O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=2C1=C(N=NC2)O
|
[Compound]
|
Name
|
C1
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
C2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC2=CN=CC(=C12)O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=NC=2C(=CC3=NC=CC=C3C12)O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1=C2C(=NC=C1)C(=NC=C2)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for the synthesis of a similar compound
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
were prepared
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Other members in this series have been prepared
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=CC2=CC3=CC=CC=C3N=C12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
